6-(2,3-DIMETHYLPHENYL)NICOTINIC ACID
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Overview
Description
6-(2,3-Dimethylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3-dimethylphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated nicotinic acid. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, under mild temperatures .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are produced through various methods, including the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 6-(2,3-Dimethylphenyl)nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-(2,3-Dimethylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6-(2,3-dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects through modulation of nicotinic acid receptors, which play a role in various physiological processes. The compound may influence pathways related to lipid metabolism, inflammation, and cellular signaling .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 precursor.
2-Chloronicotinic Acid: Used in the synthesis of nonsteroidal anti-inflammatory drugs.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid:
Uniqueness: 6-(2,3-Dimethylphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-(2,3-dimethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)13-7-6-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLIIDHBKPVWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687043 |
Source
|
Record name | 6-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-51-5 |
Source
|
Record name | 6-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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